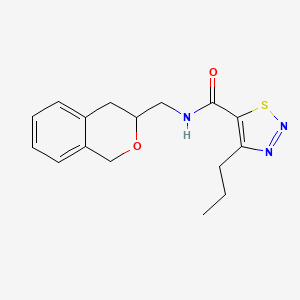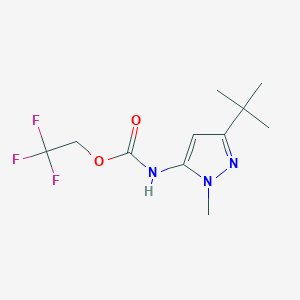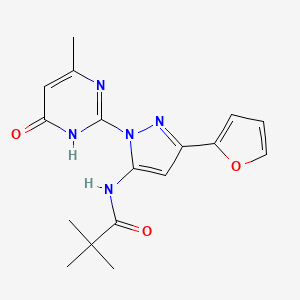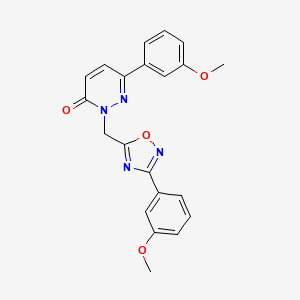![molecular formula C8H9N3 B2534009 1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1706459-20-2](/img/structure/B2534009.png)
1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound . It is a part of the pyrazolopyridine family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds have been of interest due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . The methods have their advantages and drawbacks .Wissenschaftliche Forschungsanwendungen
Antioxidant Potential : A study by Kaddouri et al. (2020) found that compounds containing pyrazole, thiazole, and pyridine moieties, such as 1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine, demonstrate significant antioxidant potential. They used the DPPH scavenging assay to evaluate this property and conducted DFT and molecular docking studies to understand the relationship between structure and activity (Kaddouri et al., 2020).
Corrosion Inhibition : Bouklah et al. (2005) investigated the effectiveness of pyrazole-pyridine compounds, including derivatives of this compound, as corrosion inhibitors for steel in hydrochloric acid solution. They found that these compounds act primarily as cathodic inhibitors and are effective in reducing corrosion rates (Bouklah et al., 2005).
Catalysis and Coordination Chemistry : Gennari et al. (2008) explored the Cu(I) complexes of ligands derived from pyrazolyl-pyridine, demonstrating their application in catalysis and coordination chemistry. These complexes presented interesting dimer-monomer equilibria and were characterized by X-ray crystallography, NMR, and ESI-mass data (Gennari et al., 2008).
Photophysical Properties : Vetokhina et al. (2012) studied pyrazole-pyridine derivatives, including this compound, for their photophysical properties. They focused on proton transfer in these compounds and their potential applications in materials science (Vetokhina et al., 2012).
Antimicrobial and Antitumor Activities : El‐Borai et al. (2013) synthesized pyrazolopyridine derivatives and evaluated their antioxidant, antitumor, and antimicrobial activities. This study highlights the potential biomedical applications of these compounds (El‐Borai et al., 2013).
Synthesis and Catalysis : Rahmani et al. (2018) reported the efficient synthesis of pyridine-pyrimidines and their bis-derivatives using a novel method. These compounds, including those derived from this compound, have potential applications in various chemical processes (Rahmani et al., 2018).
Wirkmechanismus
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines have been associated with a variety of biological activities, which suggests they may interact with multiple targets .
Mode of Action
Compounds with a similar pyrazolo[3,4-b]pyridine structure have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Given the diverse biological activities associated with pyrazolo[3,4-b]pyridines, it is likely that multiple pathways could be affected .
Result of Action
Compounds with a similar pyrazolo[3,4-b]pyridine structure have been associated with a variety of biological activities .
Eigenschaften
IUPAC Name |
1,3-dimethylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-7-3-4-9-5-8(7)11(2)10-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXTJREXXIORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2533927.png)

![1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2533931.png)
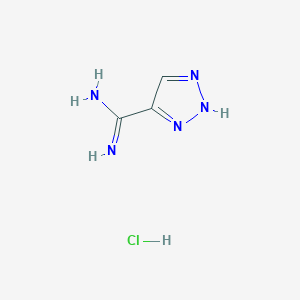
![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B2533933.png)
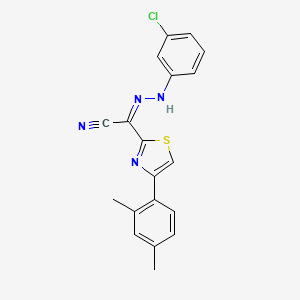
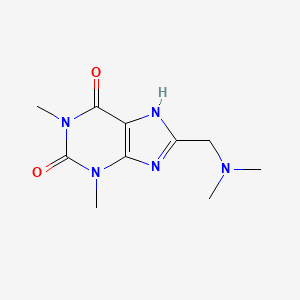

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide](/img/structure/B2533940.png)

